3-(Cyclopropylmethoxy)-5-nitrobenzoic acid
Description
3-(Cyclopropylmethoxy)-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring a cyclopropylmethoxy group at the 3-position and a nitro group at the 5-position.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(14)8-3-9(12(15)16)5-10(4-8)17-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZJOPHCWHAXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-nitrobenzoic acid typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro groupThe reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium tert-butoxide to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(Cyclopropylmethoxy)-5-aminobenzoic acid, while substitution of the methoxy group can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
3-(Cyclopropylmethoxy)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of pulmonary fibrosis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by reducing the phosphorylation of Smad2/3, which is a key pathway in the development of pulmonary fibrosis . This inhibition leads to decreased expression of proteins such as α-SMA, vimentin, and collagen I, which are involved in fibrosis .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Key Derivatives
Notes:
- Molecular weight estimation for the target compound assumes formula C11H11NO4.
- Substituent effects: Nitro group: Enhances electrophilicity of the aromatic ring, facilitating reactions like nucleophilic substitution or reduction . Halogens (Cl, F): Increase lipophilicity and influence electronic properties (e.g., 3-Chloro-2,6-dimethoxy derivative in ).
Physicochemical Properties
Table 2: Physicochemical Comparison
Notes:
- Solubility : Nitro groups generally reduce aqueous solubility; cyclopropylmethoxy may further decrease it compared to methoxy .
Biological Activity
3-(Cyclopropylmethoxy)-5-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications. The compound's structure, biological activity, and research findings are discussed in detail.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C12H13NO4
- Molecular Weight: 235.24 g/mol
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored through in vitro studies. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.
Analgesic Effects
In animal models, the compound has shown analgesic effects comparable to common non-steroidal anti-inflammatory drugs (NSAIDs). The pain relief mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, thus reducing prostaglandin synthesis.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The nitro group may participate in redox reactions, enhancing its affinity for enzyme binding sites.
- Cellular Uptake: The cyclopropylmethoxy group increases lipophilicity, facilitating cellular uptake and bioavailability.
- Signal Transduction Interference: The compound may disrupt signaling pathways involved in inflammation and pain perception.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results highlighted its superior activity against gram-positive bacteria compared to other derivatives.
Case Study 2: Anti-inflammatory Response
A study published in Pharmacology Reports assessed the anti-inflammatory response in murine models treated with the compound. Results showed a significant reduction in paw edema and cytokine levels, indicating its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
